Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate
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Overview
Description
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea backbone substituted with diethyl and m-hydroxyphenyl groups, along with a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate typically involves the reaction of 1,1-diethyl-3-(m-hydroxyphenyl)urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the methylcarbamate group.
Substitution: New compounds with different functional groups replacing the methylcarbamate moiety.
Scientific Research Applications
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate
- 1,1-Diethyl-3-(m-hydroxyphenyl)urea
Uniqueness
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73953-78-3 |
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Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[3-(diethylcarbamoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)15-10-7-6-8-11(9-10)19-13(18)14-3/h6-9H,4-5H2,1-3H3,(H,14,18)(H,15,17) |
InChI Key |
QSWSYADDIWXVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Origin of Product |
United States |
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